2-Ethylhexanenitrile

Thermal Stability Distillation High-Temperature Synthesis

2-Ethylhexanenitrile (CAS 4528-39-6) is a branched-chain aliphatic nitrile with the molecular formula C₈H₁₅N and a molecular weight of 125.21 g/mol. Its structure features an eight-carbon backbone with a nitrile (-C≡N) functional group at the terminal position, characterized by a branched ethyl group at the 2-position.

Molecular Formula C8H15N
Molecular Weight 125.21 g/mol
CAS No. 4528-39-6
Cat. No. B1616730
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Ethylhexanenitrile
CAS4528-39-6
Molecular FormulaC8H15N
Molecular Weight125.21 g/mol
Structural Identifiers
SMILESCCCCC(CC)C#N
InChIInChI=1S/C8H15N/c1-3-5-6-8(4-2)7-9/h8H,3-6H2,1-2H3
InChIKeyWYYVVEWZSRVHNF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Ethylhexanenitrile (CAS 4528-39-6) Procurement Guide: Branched Nitrile Properties and Specifications


2-Ethylhexanenitrile (CAS 4528-39-6) is a branched-chain aliphatic nitrile with the molecular formula C₈H₁₅N and a molecular weight of 125.21 g/mol . Its structure features an eight-carbon backbone with a nitrile (-C≡N) functional group at the terminal position, characterized by a branched ethyl group at the 2-position . This branching differentiates it from linear hexanenitrile (C₆H₁₁N) and other simple nitriles, influencing key physicochemical properties such as boiling point, density, and lipophilicity [1].

Why 2-Ethylhexanenitrile Cannot Be Simply Substituted by Linear Hexanenitrile in Critical Applications


In-class substitution of nitriles is not trivial due to significant variations in physicochemical properties that directly impact performance in specific applications. For instance, the branched structure of 2-ethylhexanenitrile confers a higher boiling point (193°C at 760 mmHg) and a markedly increased logP (2.73–2.86) compared to linear hexanenitrile (boiling point ~163–164°C, logP ~1.82) . These differences affect thermal stability in high-temperature processes, lipophilicity in extraction or biological systems, and reactivity profiles in catalytic transformations [1]. As detailed in Section 3, such variations preclude simple interchangeability without compromising process efficiency, yield, or regulatory compliance.

Quantitative Differentiation of 2-Ethylhexanenitrile from Structural Analogs: A Procurement-Focused Evidence Review


Boiling Point Differentiation: 2-Ethylhexanenitrile Exhibits 30°C Higher Thermal Stability than Linear Hexanenitrile

2-Ethylhexanenitrile demonstrates a boiling point of 193°C at 760 mmHg, which is approximately 30°C higher than that of linear hexanenitrile (163.6°C at 760 mmHg) [1]. This difference is attributed to the branched ethyl group at the 2-position, which increases molecular weight and alters intermolecular interactions.

Thermal Stability Distillation High-Temperature Synthesis

Lipophilicity Advantage: 2-Ethylhexanenitrile LogP is ~1 Unit Higher than Hexanenitrile, Enhancing Organic Phase Partitioning

The calculated logP of 2-ethylhexanenitrile ranges from 2.73 (ChemSrc) to 2.86 (Fluorochem), significantly higher than the logP of hexanenitrile (1.82, EPI Suite) [1]. This increased hydrophobicity stems from the additional carbon atoms and branching, which reduces water solubility and enhances affinity for organic phases.

Lipophilicity Extraction Drug Design

Yield in Telomerization: 2-Ethylhexanenitrile Forms with Distinct Temperature-Dependent Selectivity

In the telomerization of ethylene with acetonitrile using t-butyl peroxide at 140°C, 2-ethylhexanenitrile is formed alongside straight-chain nitriles [1]. The yield of branched nitriles is significantly influenced by reaction temperature; lowering the temperature from 140°C to 60°C considerably reduces the formation of branched products, indicating a temperature-dependent selectivity that can be exploited for process optimization.

Telomerization Branched Nitrile Synthesis Reaction Optimization

Purity Specifications: 2-Ethylhexanenitrile is Commercially Available at ≥95% Purity, Meeting Industrial Standards

Multiple suppliers offer 2-ethylhexanenitrile with minimum purity specifications of 95% (AKSci, BOC Sciences, CymitQuimica) or 98% (Fluorochem, ChemScene, Leyan) . These purity levels are comparable to those available for hexanenitrile (typically ≥98%), ensuring that the branched compound meets the same quality benchmarks for industrial and research applications.

Purity Quality Control Procurement

Optimal Procurement and Application Scenarios for 2-Ethylhexanenitrile Based on Quantitative Differentiation


High-Temperature Chemical Synthesis Requiring Thermal Stability

Processes involving elevated temperatures, such as distillation or reactions requiring a high-boiling solvent/intermediate, benefit from the 30°C higher boiling point of 2-ethylhexanenitrile compared to linear hexanenitrile [1]. This reduces solvent loss and maintains reaction integrity.

Biphasic Extractions and Lipophilic Environment Applications

The significantly higher logP (2.73–2.86) of 2-ethylhexanenitrile makes it a superior choice for liquid-liquid extractions, organic-phase partitioning, or as a building block for hydrophobic pharmaceutical intermediates where increased lipophilicity is desired [1].

Synthesis of Branched Carboxylic Acids and Derivatives

2-Ethylhexanenitrile serves as a direct precursor to 2-ethylhexanoic acid via hydrolysis [1]. This branched acid is widely used in metal soaps, PVC stabilizers, and lubricant additives, providing a route to branched-chain derivatives that are not accessible from linear nitriles.

Research on Temperature-Dependent Telomerization Selectivity

For studies investigating the formation of branched versus linear nitriles in telomerization reactions, 2-ethylhexanenitrile is a key product whose yield is sensitive to reaction temperature [1]. This makes it a valuable compound for optimizing catalytic processes.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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